Lxr-623

Description

LXR-623 is a small molecule drug with a maximum clinical trial phase of I.

Propriétés

IUPAC Name |

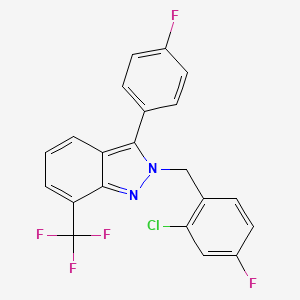

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWWJENKIMRJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026016 | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875787-07-8 | |

| Record name | LX-623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875787078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875787-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LX-623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W82FEU838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LXR-623: A Technical Whitepaper on a Selective LXRβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Liver X Receptors (LXR), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as critical regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] Agonism of LXRs has been a therapeutic strategy for atherosclerosis due to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[3] However, the clinical development of pan-LXR agonists has been hampered by undesirable side effects, notably hepatic steatosis, which is primarily mediated by LXRα activation of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4] This has led to the pursuit of LXRβ-selective agonists, with the hypothesis that they may retain the anti-atherosclerotic and anti-inflammatory benefits while minimizing liver-related adverse effects. LXR-623 (also known as WAY-252623) is a synthetic, brain-penetrant agonist with preferential activity towards LXRβ. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, experimental data, and associated methodologies.

Core Pharmacology and Mechanism of Action

This compound is a partial agonist of LXRα and a full agonist of LXRβ.[5] Its selectivity for LXRβ is a key characteristic, aiming to dissociate the beneficial effects on cholesterol efflux from the detrimental lipogenic effects mediated by LXRα.

LXRβ Signaling Pathway

Upon binding to its ligand, such as an endogenous oxysterol or a synthetic agonist like this compound, LXRβ forms an obligate heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. In the absence of a ligand, the LXR/RXR heterodimer is often bound to corepressor proteins, silencing gene transcription. Ligand binding induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.

Key LXRβ target genes include:

-

ABCA1 and ABCG1: These transporters are crucial for mediating cholesterol efflux from cells, a key step in reverse cholesterol transport.

-

IDOL (Inducible Degrader of the LDLR): This E3 ubiquitin ligase targets the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing cellular uptake of LDL cholesterol.

-

Apolipoprotein E (ApoE): While not consistently induced by this compound in all cell types, ApoE is a known LXR target involved in lipid transport.

The activation of these pathways by this compound leads to a net reduction in intracellular cholesterol levels.

Caption: LXRβ Signaling Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various assays and studies.

Table 1: In Vitro Binding and Activity

| Parameter | LXR Isotype | Value | Assay Type | Cell Line | Reference |

| IC₅₀ | LXRα | 179 nM | Radioligand Binding | - | |

| LXRβ | 24 nM | Radioligand Binding | - | ||

| EC₅₀ | LXRα | 6.66 µM | Gal4 Transactivation | Huh-7 | |

| LXRβ | 3.67 µM | Gal4 Transactivation | Huh-7 |

IC₅₀: Half maximal inhibitory concentration in a competitive binding assay, indicating binding affinity. A lower value signifies higher affinity. EC₅₀: Half maximal effective concentration, indicating the concentration of a drug that gives half-maximal response.

Table 2: Pharmacodynamic Activity

| Parameter | Value | Assay Type | System | Reference |

| EC₅₀ (ABCA1 expression) | 526 ng/mL | qPCR | Healthy Human Volunteers | |

| EC₅₀ (ABCG1 expression) | 729 ng/mL | qPCR | Healthy Human Volunteers |

Table 3: Pharmacokinetic Properties (Human Single Ascending Dose Study)

| Parameter | Value | Notes | Reference |

| Tₘₐₓ (Time to Peak Concentration) | ~2 hours | Rapid absorption | |

| Terminal Disposition Half-Life | 41 - 43 hours | Independent of dose | |

| Cₘₐₓ and AUC | Dose-proportional increase | Predictable exposure |

AUC: Area under the concentration-time curve.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

LXR Luciferase Reporter Gene Assay (for Agonist Activity)

This assay is designed to measure the ability of a compound to activate LXR-mediated gene transcription.

Objective: To quantify the agonist activity of this compound on LXRα and LXRβ.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Hepatoma (e.g., Huh-7, HepG2) cells.

-

Plasmids:

-

LXR Expression Vector: A plasmid containing the full-length cDNA for human LXRα or LXRβ (e.g., pCMV-hLXRα/β).

-

Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of an LXRE (e.g., hLXREx3TK-Luc).

-

Internal Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

Transfection reagent (e.g., calcium phosphate, Lipofectamine).

-

This compound and a reference agonist (e.g., T0901317, GW3965).

-

Luciferase assay reagent.

-

Procedure:

-

Cell Culture: Plate HEK293 cells in a 96-well plate at a density to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 16-24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and determine the EC₅₀ value using non-linear regression.

Caption: Workflow for LXR Luciferase Reporter Gene Assay.

In Vivo Atherosclerosis Study in LDLR⁻/⁻ Mice

This protocol describes a typical in vivo study to evaluate the anti-atherosclerotic efficacy of this compound.

Objective: To determine the effect of this compound on the development of atherosclerotic lesions in a mouse model.

Model: Low-Density Lipoprotein Receptor knockout (LDLR⁻/⁻) mice. These mice develop atherosclerosis when fed a high-fat diet.

Materials:

-

LDLR⁻/⁻ mice (e.g., on a C57BL/6 background).

-

High-fat "Western" diet (e.g., containing 21% fat and 0.15% cholesterol).

-

This compound formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).

-

Anesthesia and surgical tools for tissue collection.

-

Reagents for lipid staining (e.g., Oil Red O) and immunohistochemistry.

Procedure:

-

Acclimation and Diet: Acclimate male LDLR⁻/⁻ mice for one week. At 8-10 weeks of age, place them on a high-fat Western diet to induce atherosclerosis.

-

Treatment Groups: Divide the mice into groups (n=10-15 per group):

-

Vehicle control group.

-

This compound treatment group(s) (e.g., 10, 30 mg/kg/day).

-

-

Drug Administration: Administer this compound or vehicle daily by oral gavage for a period of 8-12 weeks.

-

Monitoring: Monitor body weight and general health throughout the study. Collect blood samples periodically to measure plasma lipid levels (total cholesterol, triglycerides).

-

Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the aorta.

-

Lesion Analysis:

-

En Face Analysis: Open the aorta longitudinally, stain with Oil Red O, and capture images. Quantify the percentage of the aortic surface area covered by lesions using image analysis software.

-

Aortic Root Sectioning: Embed the upper portion of the heart and aortic root in OCT compound, freeze, and collect serial cryosections. Stain sections with Oil Red O and hematoxylin. Quantify the lesion area in the aortic root.

-

-

Data Analysis: Compare the lesion areas and plasma lipid levels between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Glioblastoma (GBM) Cell Viability and Cholesterol Efflux Assay

This protocol outlines the methods used to assess the anti-tumor effects of this compound on glioblastoma cells.

Objective: To evaluate the effect of this compound on GBM cell death and cholesterol metabolism.

Materials:

-

Cell Lines: Human glioblastoma cell lines (e.g., U87EGFRvIII, patient-derived neurosphere cultures).

-

Reagents:

-

Cell culture medium (e.g., DMEM).

-

This compound.

-

Reagents for cell viability assays (e.g., Annexin V/Propidium Iodide for apoptosis, Trypan Blue for exclusion).

-

³H-cholesterol for efflux assays.

-

Fluorescently labeled LDL for uptake assays.

-

Procedure:

-

Cell Viability Assay:

-

Plate GBM cells and treat with increasing concentrations of this compound for 48-72 hours.

-

For apoptosis, stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry.

-

For cell counting, stain with Trypan Blue and count viable cells.

-

-

Cholesterol Efflux Assay:

-

Load GBM cells with ³H-cholesterol for 24 hours.

-

Wash the cells and incubate with serum-free medium containing this compound and a cholesterol acceptor (e.g., HDL).

-

After 4-6 hours, collect the medium and lyse the cells.

-

Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + lysate).

-

-

LDL Uptake Assay:

-

Treat GBM cells with this compound for 48 hours.

-

Incubate the cells with fluorescently labeled LDL for 4 hours.

-

Analyze LDL uptake by flow cytometry.

-

Rationale for LXRβ Selectivity

The development of LXR agonists has been a balance between achieving therapeutic benefits and avoiding mechanism-based side effects. The primary rationale for targeting LXRβ over LXRα is the differential expression and function of these two isoforms. LXRα is highly expressed in the liver and is the primary driver of SREBP-1c transcription, leading to increased fatty acid and triglyceride synthesis. LXRβ is ubiquitously expressed and is thought to mediate many of the beneficial effects on cholesterol efflux and inflammation in peripheral tissues like macrophages without significantly impacting hepatic lipogenesis. This compound, as an LXRα-partial/LXRβ-full agonist, was designed to exploit this therapeutic window.

Caption: Logic for Targeting LXRβ to Avoid LXRα-Mediated Lipogenesis.

Clinical Development and Future Directions

A single ascending-dose Phase I clinical trial of this compound was conducted in healthy volunteers. The study demonstrated successful target engagement, as evidenced by a dose-dependent increase in the expression of ABCA1 and ABCG1 in peripheral blood cells. This compound was rapidly absorbed and exhibited a long half-life. However, the development of this compound was discontinued due to the observation of central nervous system (CNS)-related adverse events at the highest doses tested.

Despite its discontinuation, the experience with this compound provided valuable proof-of-concept for LXR agonism in humans. The ability to modulate LXR target genes in the periphery was confirmed. The CNS side effects, while dose-limiting, also highlighted the brain-penetrant nature of the compound, a property that has since been explored for other indications, such as glioblastoma.

Future research in this area will likely focus on developing LXRβ-selective agonists with an improved safety profile, particularly concerning CNS effects, or on tissue-specific delivery mechanisms to concentrate the therapeutic action in target organs like the arterial wall while minimizing systemic exposure.

References

- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics | Springer Nature Experiments [experiments.springernature.com]

- 3. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of WAY-252623 (LXR-623): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-252623, also known as LXR-623, is a potent, orally bioavailable, and brain-penetrant synthetic agonist of the Liver X Receptors (LXRs), with a preferential affinity for the LXRβ isoform. Its discovery marked a significant step in the development of selective LXR modulators with the potential to treat a range of diseases, including atherosclerosis and central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of WAY-252623, intended for researchers and professionals in the field of drug development.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors (LXRα and LXRβ) are members of the nuclear receptor superfamily of transcription factors that play a pivotal role in maintaining cholesterol homeostasis.[1][2] Activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3] This binding initiates the transcription of genes involved in cholesterol efflux, transport, and excretion.

There are two LXR isoforms: LXRα, which is highly expressed in the liver, adipose tissue, and macrophages, and LXRβ, which is ubiquitously expressed.[4][5] Activation of LXRs leads to the upregulation of several key genes, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. Given their central role in lipid metabolism and inflammation, LXRs have emerged as attractive therapeutic targets for cardiovascular diseases.

Discovery of WAY-252623 (this compound)

The development of synthetic LXR agonists has been a key focus of research aimed at therapeutically targeting the LXR pathway. However, early LXR agonists often suffered from undesirable side effects, such as increased plasma triglycerides (hypertriglyceridemia), primarily attributed to the activation of LXRα in the liver, which upregulates the expression of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

The discovery of WAY-252623 stemmed from a lead optimization program focused on identifying LXR modulators with an improved therapeutic window, specifically seeking to separate the beneficial effects on reverse cholesterol transport from the lipogenic side effects. The research efforts centered on a series of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles. Through systematic structure-activity relationship (SAR) studies, researchers at Wyeth identified WAY-252623 as a compound with a desirable pharmacological profile. It exhibited potent LXR agonism with a preference for LXRβ and demonstrated efficacy in animal models of atherosclerosis with a reduced impact on hepatic triglyceride synthesis compared to earlier, non-selective LXR agonists.

Synthesis of WAY-252623

The chemical synthesis of WAY-252623, chemically named 2-((2-chloro-4-fluorophenyl)methyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole, follows a multi-step route characteristic of the synthesis of substituted indazoles. While the precise, step-by-step protocol from the original discovery team is proprietary, the general synthetic strategy can be outlined based on published literature and patents. The core of the synthesis involves the formation of the indazole ring system, followed by the introduction of the various substituents.

A plausible synthetic pathway would involve the following key transformations:

-

Formation of a substituted 2-nitrobenzyl derivative: This would serve as a precursor for the indazole ring.

-

Reductive cyclization: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the indazole core.

-

N-alkylation: The indazole nitrogen is alkylated with the appropriate substituted benzyl halide (2-chloro-4-fluorobenzyl bromide).

-

Palladium-catalyzed cross-coupling: A Suzuki or Stille coupling reaction would be employed to introduce the 4-fluorophenyl group at the 3-position of the indazole ring.

This general approach allows for the modular construction of the molecule, enabling the exploration of SAR by varying the substituents at different positions.

Mechanism of Action and Signaling Pathway

WAY-252623 exerts its biological effects by binding to and activating LXRβ and, to a lesser extent, LXRα. This activation leads to a conformational change in the receptor, promoting the recruitment of coactivator proteins and the dissociation of corepressors. The resulting LXR/RXR heterodimer then binds to LXREs in the promoter regions of target genes, initiating their transcription.

The key signaling pathway activated by WAY-252623 is the LXR-mediated gene expression cascade that governs cholesterol homeostasis.

Caption: LXR signaling pathway activated by WAY-252623.

Pharmacological Profile

The pharmacological characteristics of WAY-252623 have been evaluated in a variety of in vitro and in vivo models.

In Vitro Activity

WAY-252623 is a potent LXR agonist with selectivity for LXRβ. The following table summarizes its in vitro activity.

| Parameter | LXRα | LXRβ | Reference |

| IC50 (nM) | 179 | 24 | |

| EC50 (µM) (Transactivation) | 6.66 | 3.67 |

Pharmacokinetics

WAY-252623 exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier.

| Parameter | Value | Species | Reference |

| Time to Cmax | ~2 hours | Human | |

| Terminal Half-life | 41-43 hours | Human |

In Vivo Efficacy

In vivo studies in various animal models have demonstrated the therapeutic potential of WAY-252623, particularly in the context of atherosclerosis.

| Animal Model | Dosage | Key Findings | Reference |

| LDLR knockout mice | 15 and 50 mg/kg | Significant reduction in atherosclerotic lesion size. | |

| Rabbits | 1.5, 5, or 15 mg/kg/day | Reduced progression of atherosclerosis and induced plaque regression when combined with simvastatin. | |

| Cynomolgus monkeys | 15 and 50 mg/kg | Dose-dependent upregulation of ABCA1 and ABCG1 in whole blood cells. |

Experimental Protocols

LXR Transactivation Assay

This assay is used to determine the functional activity of a compound as an LXR agonist.

Caption: Workflow for an LXR transactivation assay.

Protocol:

-

Cell Culture: Plate human hepatoma (Huh-7) cells in 96-well plates and grow to 50-80% confluency.

-

Transfection: Co-transfect the cells with two plasmids: one expressing the LXR ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, and a second containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of WAY-252623 or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for compound-induced gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The level of luciferase activity is proportional to the activation of the LXR.

Cholesterol Efflux Assay

This assay measures the ability of a compound to promote the removal of cholesterol from macrophages.

Caption: Workflow for a cholesterol efflux assay.

Protocol:

-

Cell Culture and Differentiation: Culture human THP-1 monocytes and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA).

-

Cholesterol Loading: Load the macrophages with radiolabeled cholesterol by incubating them with [3H]-cholesterol.

-

Compound Treatment: Wash the cells and incubate them with WAY-252623 in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA1) or high-density lipoprotein (HDL).

-

Sample Collection: After a defined incubation period (e.g., 4-24 hours), collect the cell culture medium and lyse the cells.

-

Quantification: Measure the amount of radioactivity in the medium and the cell lysate using liquid scintillation counting.

-

Calculation: The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

Clinical Development and Future Perspectives

WAY-252623 entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. The studies demonstrated target engagement, with a dose-dependent increase in the expression of ABCA1 and ABCG1 in peripheral blood cells. However, the development of WAY-252623 was discontinued due to the observation of central nervous system-related adverse events at higher doses.

Despite its discontinuation, the discovery and development of WAY-252623 provided valuable insights into the therapeutic potential and challenges of targeting LXRs. The compound's preferential activity on LXRβ and its ability to modulate cholesterol metabolism in vivo without significant lipogenic side effects at lower doses represented a significant advancement in the field. The learnings from the WAY-252623 program continue to inform the design of next-generation LXR modulators with improved safety profiles and tissue selectivity.

Conclusion

WAY-252623 (this compound) is a pioneering LXR agonist that played a crucial role in advancing our understanding of LXR biology and its therapeutic potential. This technical guide has provided a detailed overview of its discovery, synthesis, and pharmacological properties. While its clinical development was halted, the knowledge gained from the study of WAY-252623 continues to be instrumental in the ongoing quest for safer and more effective LXR-targeted therapies for a variety of human diseases.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

LXR-623: A Deep Dive into Its Effects on Cholesterol Efflux and Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LXR-623 (also known as WAY-252623) is a synthetic Liver X Receptor (LXR) agonist with a notable preference for the LXRβ isoform. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its profound effects on cholesterol efflux and cellular cholesterol homeostasis. Drawing from a range of in vitro and in vivo studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, metabolic diseases, and oncology.

Introduction to this compound and Liver X Receptors

Liver X Receptors (LXRs) are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of cholesterol, fatty acid, and glucose metabolism. There are two isoforms, LXRα and LXRβ, which form heterodimers with the Retinoid X Receptor (RXR) to control the expression of target genes. LXR activation is a key mechanism for preventing cellular cholesterol overload by promoting reverse cholesterol transport.

This compound is a potent, orally bioavailable LXR agonist that exhibits preferential binding and activation of LXRβ over LXRα. This selectivity is a significant area of interest, as the activation of LXRα is often associated with undesirable side effects such as hypertriglyceridemia due to the upregulation of lipogenic genes like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its efficacy and potency across different experimental models.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Cell Line | Value | Reference |

| LXRα Binding IC50 | - | 179 nM | [1] |

| LXRβ Binding IC50 | - | 24 nM | [1] |

| ABCA1 Gene Expression EC50 | Differentiated THP-1 cells | 0.54 µM | [2] |

| Triglyceride Accumulation EC50 | HepG2 cells | 1 µM | [2] |

Table 2: Effects of this compound on Gene Expression

| Gene | Experimental Model | Treatment | Fold Change (vs. Control) | Reference |

| ABCA1 | Cynomolgus Monkey Peripheral Blood | 15 mg/kg/day for 28 days | ~2-3 fold | [3] |

| ABCA1 | Cynomolgus Monkey Peripheral Blood | 50 mg/kg/day for 28 days | ~3-4 fold | |

| ABCG1 | Cynomolgus Monkey Peripheral Blood | 15 mg/kg/day for 28 days | ~4-5 fold | |

| ABCG1 | Cynomolgus Monkey Peripheral Blood | 50 mg/kg/day for 28 days | ~8-10 fold | |

| IDOL | Glioblastoma (GBM) cells | Not specified | Upregulated |

Table 3: In Vivo Effects of this compound on Cholesterol Homeostasis

| Parameter | Animal Model | Treatment | Effect | Reference |

| Total Cholesterol | Cynomolgus Monkeys | 15-50 mg/kg/day for 28 days | 50-55% reduction | |

| LDL Cholesterol | Cynomolgus Monkeys | 15-50 mg/kg/day for 28 days | 70-77% reduction | |

| Atherosclerotic Lesions | LDLR-/- Mice | Not specified | Reduced | |

| LDL Uptake | Glioblastoma (GBM) cells | 5 µM | Inhibited (p < 0.001) | |

| Cholesterol Efflux | Glioblastoma (GBM) cells | 5 µM | Induced (p < 0.001) |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on cholesterol homeostasis primarily through the activation of the LXR signaling pathway. The following diagrams illustrate the key molecular events.

Caption: this compound signaling pathway leading to increased cholesterol efflux.

The activation of LXRβ by this compound leads to the increased transcription of genes such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are crucial for mediating the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL). Furthermore, this compound upregulates the expression of the E3 ubiquitin ligase Idol (Inducible Degrader of the Low-Density Lipoprotein Receptor), which targets the LDL receptor (LDLR) for degradation, thereby reducing the uptake of cholesterol-rich LDL particles.

Caption: this compound's dual effect on cholesterol homeostasis.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to evaluate the effects of this compound.

Cholesterol Efflux Assay

This assay quantifies the movement of cholesterol from cells to an extracellular acceptor.

-

Cell Culture and Labeling:

-

Cells (e.g., U87EGFRvIII glioblastoma cells) are plated in multi-well plates.

-

The intracellular cholesterol pool is labeled by incubating the cells with a medium containing [3H]-cholesterol for 24-48 hours.

-

-

Equilibration:

-

After labeling, the cells are washed and incubated in a serum-free medium for approximately 18 hours to allow the labeled cholesterol to equilibrate within the intracellular pools.

-

-

Treatment and Efflux:

-

Cells are then treated with this compound (e.g., 5 µM) or a vehicle control in a serum-free medium.

-

An extracellular cholesterol acceptor, such as Apolipoprotein A1 (ApoA-I) or High-Density Lipoprotein (HDL), is added to the medium.

-

The cells are incubated for a defined period (e.g., 4-8 hours) to allow for cholesterol efflux.

-

-

Quantification:

-

The medium is collected, and the cells are lysed.

-

The amount of [3H]-cholesterol in the medium and the cell lysate is determined by scintillation counting.

-

Cholesterol efflux is calculated as the percentage of [3H]-cholesterol released into the medium relative to the total [3H]-cholesterol (medium + cell lysate).

-

Caption: Workflow for a typical cholesterol efflux assay.

LDL Uptake Assay

This assay measures the cellular uptake of Low-Density Lipoprotein (LDL).

-

Cell Culture and Treatment:

-

Cells (e.g., U87EGFRvIII) are cultured in appropriate media.

-

Cells are treated with this compound or a vehicle control for a specified duration (e.g., 48 hours).

-

-

Incubation with Labeled LDL:

-

The cells are then incubated with fluorescently labeled LDL (e.g., LDL-DyLight™ 488) for a period of approximately 4 hours.

-

-

Flow Cytometry Analysis:

-

After incubation, the cells are harvested, washed, and resuspended in a suitable buffer.

-

The fluorescence intensity of the cells is analyzed using a flow cytometer. A decrease in fluorescence in this compound-treated cells compared to control cells indicates inhibition of LDL uptake.

-

In Vivo Glioblastoma Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., nu/nu mice) are used.

-

-

Tumor Implantation:

-

Human glioblastoma cells (e.g., patient-derived GBM neurospheres) are orthotopically injected into the brains of the mice.

-

-

Drug Administration:

-

Once tumors are established, mice are treated with this compound (e.g., 400 mg/kg) or a vehicle control.

-

Administration is typically via oral gavage, daily.

-

-

Tumor Growth Monitoring:

-

Tumor growth is monitored non-invasively using techniques such as fluorescence molecular tomography (FMT) if the tumor cells are engineered to express a fluorescent protein.

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and brains are harvested for histological and molecular analysis to assess tumor size, cell death, and target gene expression.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a modulator of cholesterol homeostasis. Its ability to potently induce cholesterol efflux while simultaneously inhibiting LDL uptake presents a dual mechanism of action that is highly relevant for the treatment of diseases characterized by cholesterol dysregulation, such as atherosclerosis and certain types of cancer like glioblastoma. The preferential activation of LXRβ by this compound is a key feature that may mitigate the lipogenic side effects associated with pan-LXR agonists.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Clinical trials were initiated but faced challenges with central nervous system-related adverse effects at higher doses. Future work could focus on optimizing the therapeutic window, exploring combination therapies, and developing second-generation LXRβ-selective agonists with improved safety profiles. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

The Pharmacokinetics and Oral Bioavailability of Lxr-623: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lxr-623, also known as WAY-252623, is a synthetic, orally bioavailable agonist of the Liver X Receptors (LXR), with a preferential affinity for the LXRβ isoform.[1][2][3] LXRs are nuclear receptors that function as cholesterol sensors, playing a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[4][5] Activation of LXR upregulates the expression of genes involved in reverse cholesterol transport, such as the ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) for transport to the liver. This mechanism of action has positioned this compound and other LXR agonists as potential therapeutic agents for the treatment of atherosclerosis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on available preclinical and clinical data.

Mechanism of Action: LXR-Mediated Gene Expression

This compound exerts its pharmacological effects by binding to and activating LXRα and LXRβ, with IC50 values of 179 nM and 24 nM, respectively, indicating a higher affinity for LXRβ. Upon activation, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription. The primary targets relevant to cholesterol metabolism are ABCA1 and ABCG1, which are crucial for reverse cholesterol transport.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and in a clinical setting involving healthy human volunteers. The compound is characterized by rapid oral absorption and a long terminal half-life.

Human Pharmacokinetics

A single ascending-dose study in healthy adult participants revealed key pharmacokinetic parameters of this compound.

Table 1: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose Study)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | |

| Maximum Concentration (Cmax) | Dose-proportional increase | |

| Area Under the Curve (AUC) | Dose-proportional increase | |

| Mean Terminal Half-life (t½) | 41 - 43 hours |

Note: Specific Cmax and AUC values for each dose cohort were not publicly available.

Preclinical Pharmacokinetics

Preclinical studies have been conducted in various animal models, including mice, Syrian hamsters, and non-human primates, confirming the oral bioavailability of this compound.

Table 2: Summary of Preclinical Pharmacokinetic and Pharmacodynamic Findings for this compound

| Species | Dosing | Key Findings | Reference |

| Mouse (LDLR-/-) | Oral administration | Reduced atherosclerotic lesion progression. | |

| Syrian Hamster | Oral administration | Lipid neutral; no increase in hepatic lipogenesis. | |

| Non-human Primate (Cynomolgus Monkey) | Oral administration (50 mg/kg/day) | Significant increase in liver triglycerides (transient). |

Note: Quantitative pharmacokinetic parameters (Cmax, AUC) from these preclinical studies were not detailed in the available literature.

Oral Bioavailability

This compound is reported to be orally bioavailable. This is a critical characteristic for a drug intended for chronic administration in the management of conditions like atherosclerosis. The rapid attainment of peak plasma concentrations (Tmax of ~2 hours) in humans following oral administration further supports its good absorption from the gastrointestinal tract.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on standard practices in pharmaceutical research, a typical workflow for such studies can be outlined.

Bioanalytical Method

While specific details of the validated bioanalytical method for this compound are not published, it is highly probable that a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of this compound in plasma samples. This is the standard industry practice for small molecule drug quantification in biological matrices.

Conclusion

This compound is an orally bioavailable LXR agonist with a pharmacokinetic profile in humans characterized by rapid absorption and a long terminal half-life, making it suitable for once-daily dosing. Its dose-proportional pharmacokinetics suggest predictable exposure with increasing doses. Preclinical studies in various animal models have demonstrated its efficacy in modulating lipid parameters and reducing atherosclerosis, although with some species-specific effects on liver triglycerides at higher doses. While the publicly available data provides a solid overview of its pharmacokinetic properties, a more in-depth understanding would be facilitated by the publication of detailed experimental protocols and comprehensive quantitative data from both preclinical and clinical studies.

References

- 1. Safety, pharmacokinetics, and pharmacodynamics of single doses of this compound, a novel liver X-receptor agonist, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

In Vitro Characterization of LXR-623: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LXR-623 is a synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation. As a partial agonist of LXRα and a full agonist of LXRβ, this compound presents a promising therapeutic profile by potentially minimizing the lipogenic side effects associated with pan-LXR activation while retaining beneficial effects on reverse cholesterol transport.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its activity, relevant experimental protocols, and the underlying signaling pathways.

LXR Signaling Pathway

Upon entering the cell, this compound binds to the Ligand Binding Domain (LBD) of LXRα or LXRβ. LXRs form a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer is bound to LXR Response Elements (LXREs) on the DNA in conjunction with co-repressor proteins, thereby repressing gene transcription. The binding of an agonist like this compound induces a conformational change in the LXR-RXR heterodimer, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of target genes.[2][3]

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays.

| Parameter | LXRα | LXRβ | Reference |

| IC50 (Binding Affinity) | 179 nM | 24 nM | [1] |

| Cell Line | Assay Type | Target Gene/Process | EC50 | Reference |

| THP-1 cells | Gene Expression | ABCA1 | 0.54 µM | |

| HepG2 cells | Triglyceride Accumulation | SREBP-1c pathway | 1 µM (partial agonist) | |

| HuH7 cells | Transactivation Assay | LXRβ Ligand Binding Domain | 3.67 µM | |

| GBM cells | Functional Assay | Cholesterol Efflux | Not specified | |

| GBM cells | Gene Expression | ABCA1 | Increased | |

| GBM cells | Gene Expression | LDLR | Suppressed | |

| Human PBMC | Gene Expression | ABCA1 | Increased | |

| Human PBMC | Gene Expression | ABCG1 | Increased |

Experimental Protocols

LXR Reporter Gene Assay

This assay quantifies the ability of this compound to activate LXR-mediated gene transcription.

Workflow:

Caption: LXR reporter gene assay workflow.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Seed 4 x 10^4 cells per well in a 96-well plate the day before transfection.

-

-

Transfection:

-

On the day of transfection, change the medium to Opti-MEM.

-

Prepare a transfection mixture containing:

-

An LXRα or LXRβ expression vector.

-

An LXRE-driven firefly luciferase reporter plasmid (e.g., pGL3-LXRE).

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-SV40).

-

-

Transfect the cells using a suitable transfection reagent (e.g., Lipofectamine LTX) according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation and Lysis:

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells using a passive lysis buffer.

-

-

Luminometry and Data Analysis:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cholesterol Efflux Assay

This assay measures the ability of this compound to promote the removal of cholesterol from cells.

Workflow:

Caption: Cholesterol efflux assay workflow.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture macrophage-like cells (e.g., differentiated THP-1 cells) in RPMI-1640 medium with 10% FBS.

-

Seed cells in a 24-well plate.

-

Label the cells by incubating with medium containing [3H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours.

-

-

Equilibration and Treatment:

-

Wash the cells with serum-free medium.

-

Equilibrate the cells by incubating them in serum-free medium containing this compound at various concentrations or a vehicle control overnight. This step allows for the upregulation of cholesterol transporters.

-

-

Cholesterol Efflux:

-

Wash the cells with serum-free medium.

-

Add serum-free medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL, e.g., 50 µg/mL) or apolipoprotein A-I (ApoA-I, e.g., 10 µg/mL).

-

Incubate for 4 to 24 hours to allow for cholesterol efflux.

-

-

Quantification and Data Analysis:

-

Collect the medium and lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the medium and the cell lysate using a liquid scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

-

Quantitative PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of LXR target genes following treatment with this compound.

Workflow:

References

LXR-623: A Deep Dive into Target Genes and Transcriptional Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LXR-623 is a synthetic agonist of the Liver X Receptors (LXRs), nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation.[1] As a potent activator of LXRβ with partial agonist activity on LXRα, this compound has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.[2] This technical guide provides a comprehensive overview of this compound's target genes, its intricate mechanisms of transcriptional regulation, and detailed methodologies for key experimental procedures.

This compound: Mechanism of Action and Isoform Selectivity

This compound exerts its effects by binding to and activating LXRs, which are ligand-activated transcription factors. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes, thereby modulating their expression.[3][4] A key characteristic of this compound is its preferential activation of LXRβ over LXRα.[2] This selectivity is crucial as LXRα is highly expressed in the liver and is associated with the induction of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). By minimizing the activation of LXRα, this compound aims to avoid the potential side effect of hypertriglyceridemia, a common concern with non-selective LXR agonists.

Core Signaling Pathway of this compound

The binding of this compound to the LXRβ/RXR heterodimer initiates a cascade of events leading to the transcriptional regulation of target genes. This process involves the recruitment of coactivator proteins and the displacement of corepressors from the transcriptional complex.

Key Target Genes of this compound

The therapeutic effects of this compound are primarily mediated through the transcriptional regulation of a specific set of target genes involved in cholesterol transport and metabolism.

ATP-Binding Cassette (ABC) Transporters: ABCA1 and ABCG1

ABCA1 and ABCG1 are crucial membrane transporters responsible for the efflux of cholesterol and phospholipids from cells to high-density lipoprotein (HDL) particles. This compound robustly induces the expression of both ABCA1 and ABCG1 in various cell types, including macrophages and peripheral blood mononuclear cells (PBMCs). This increased expression enhances reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.

Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL)

IDOL is an E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation. By upregulating IDOL expression, this compound effectively reduces the number of LDLRs on the cell surface, thereby decreasing the uptake of LDL cholesterol. This dual mechanism of promoting cholesterol efflux and inhibiting its uptake makes this compound a potent modulator of cellular cholesterol levels.

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c)

SREBP-1c is a master transcriptional regulator of fatty acid and triglyceride synthesis in the liver. A significant advantage of this compound is its minimal effect on SREBP-1c expression, particularly in non-hepatic tissues. This property distinguishes it from many pan-LXR agonists and reduces the risk of inducing hypertriglyceridemia.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | LXR Isotype | Value (nM) | Cell Line/System | Reference |

| IC50 | LXRα | 179 | Not Specified | |

| IC50 | LXRβ | 24 | Not Specified | |

| EC50 | ABCA1 Expression | 526 ng/mL | Healthy Human Subjects | |

| EC50 | ABCG1 Expression | 729 ng/mL | Healthy Human Subjects |

Table 2: Dose-Dependent Induction of Target Genes by this compound in Cynomolgus Monkeys (7-day treatment)

| Dose (mg/kg/day) | ABCA1 mRNA Fold Change (vs. Vehicle) | ABCG1 mRNA Fold Change (vs. Vehicle) | Reference |

| 15 | ~2.5 | ~9.8 | |

| 50 | ~3.5 | ~29.8 |

Table 3: Time-Dependent Induction of Target Genes by this compound in Human PBMCs (Single Dose)

| Time Post-Dose (hours) | ABCA1 mRNA Fold Change (vs. Pre-dose) | ABCG1 mRNA Fold Change (vs. Pre-dose) | Reference |

| 2 | ~1.5 | ~2.0 | |

| 4 | ~2.0 | ~3.5 | |

| 12 | ~2.5 | ~4.0 | |

| 24 | ~2.0 | ~3.0 | |

| 48 | ~1.5 | ~2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on gene expression and transcriptional regulation.

Quantitative Real-Time PCR (qPCR) for LXR Target Gene Analysis

This protocol outlines the steps for quantifying the mRNA expression levels of LXR target genes in response to this compound treatment.

1. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., THP-1 macrophages, HepG2 hepatocytes) in 6-well plates and culture until they reach the desired confluency.

-

For THP-1 monocytes, differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

3. qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, ABCG1, IDOL, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Luciferase Reporter Assay for LXR Activation

This assay is used to quantify the transcriptional activity of LXRs in response to this compound.

1. Plasmid Constructs:

-

Utilize a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the LXR Response Element (LXRE).

-

Use a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

2. Cell Transfection and Treatment:

-

Co-transfect the reporter and control plasmids into suitable host cells (e.g., HEK293T, HepG2) using a standard transfection reagent.

-

After an incubation period (e.g., 24 hours), treat the transfected cells with various concentrations of this compound or vehicle control.

3. Luciferase Activity Measurement:

-

After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine the direct binding of the LXR/RXR heterodimer to the promoter regions of target genes.

1. Cell Cross-linking and Lysis:

-

Treat cells with this compound or vehicle.

-

Cross-link protein-DNA complexes by treating cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for LXRβ or RXR.

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

3. DNA Purification and Analysis:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR using primers specific for the LXRE-containing regions of the target gene promoters.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the selective activation of LXRβ. Its ability to potently induce the expression of genes involved in reverse cholesterol transport (ABCA1, ABCG1) while simultaneously promoting the degradation of the LDL receptor via IDOL, without significantly impacting the lipogenic pathway through SREBP-1c, underscores its potential for treating a range of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate transcriptional regulation and therapeutic efficacy of this compound. Continued research in this area will undoubtedly unveil new insights into the multifaceted roles of LXRs in health and disease.

References

- 1. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Liver X Receptor-Retinoid X Receptor (LXR-RXR) Heterodimer Cistrome Reveals Coordination of LXR and AP1 Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

LXR-623: A Technical Whitepaper on its Potential in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LXR-623, a synthetic Liver X Receptor (LXR) agonist with a preferential affinity for the LXRβ isoform, has garnered attention for its potential therapeutic applications. This technical guide provides an in-depth analysis of this compound, focusing on its core mechanism of action and its theoretical application in Alzheimer's disease (AD) research. While direct preclinical studies of this compound in AD models are notably absent in publicly available literature, this paper will extrapolate its potential based on its known pharmacological activity and extensive research on other LXR agonists. This document summarizes key preclinical and clinical findings, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured data and visualizations to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Role of Liver X Receptors in Neurodegeneration

Liver X Receptors (LXRs) are nuclear receptors that function as crucial regulators of cholesterol homeostasis, inflammation, and lipid metabolism. The two isoforms, LXRα and LXRβ, are activated by oxysterols, which are oxidized derivatives of cholesterol. In the central nervous system (CNS), LXRβ is ubiquitously expressed, while LXRα is found predominantly in microglia. Their activation leads to the transcriptional upregulation of several target genes implicated in cellular processes relevant to Alzheimer's disease pathology.

The therapeutic potential of LXR agonists in AD is primarily linked to their ability to enhance the clearance of amyloid-beta (Aβ), a hallmark of the disease. This is achieved through the upregulation of Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in the lipidation of ApoE and the subsequent clearance of Aβ. Furthermore, LXR activation has been shown to exert anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in microglia.

This compound: Pharmacological Profile

This compound (also known as WAY-252623) is characterized as a partial agonist of LXRα and a full agonist of LXRβ. This profile is of particular interest as the ubiquitous expression of LXRβ in the brain suggests a potential for broad therapeutic effects, while the partial agonism on LXRα might mitigate some of the adverse effects associated with LXRα activation in the liver, such as hypertriglyceridemia.

Pharmacokinetics and Pharmacodynamics

A Phase 1 single ascending-dose study in healthy human participants provided key insights into the pharmacokinetic and pharmacodynamic profile of this compound.[1]

| Parameter | Value | Reference |

| Time to Maximum Concentration (Cmax) | ~2 hours | [1] |

| Terminal Disposition Half-life | 41 - 43 hours | [1] |

| Dose Proportionality | Cmax and AUC increase in a dose-proportional manner | [1] |

| EC50 for ABCA1 Expression | 526 ng/mL | [1] |

| EC50 for ABCG1 Expression | 729 ng/mL |

These findings demonstrate that this compound is rapidly absorbed and exhibits a predictable pharmacokinetic profile. Importantly, the study confirmed target engagement in humans, with a dose-dependent increase in the expression of ABCA1 and ABCG1, key transporters in cholesterol efflux.

Preclinical Evidence with LXR Agonists in Alzheimer's Disease Models

While specific preclinical data for this compound in AD models is not available, extensive research with other LXR agonists, such as T0901317 and GW3965, provides a strong rationale for the potential of this drug class in AD.

Effects on Amyloid-Beta Pathology

Studies in various transgenic mouse models of AD have consistently demonstrated the beneficial effects of LXR agonists on Aβ pathology.

| LXR Agonist | Animal Model | Treatment Details | Key Findings | Reference |

| T0901317 | APP23 | ~25mg/kg for 4 months | Improved cognition; Reduced amyloid plaque load, soluble Aβ, and Aβ oligomers. | |

| T0901317 | Tg2576 | Not specified | Increased hippocampal ABCA1 and ApoE; Decreased Aβ42 levels; Reversed contextual memory deficits. | |

| GW3965 | APP/PS1 | Not specified | Reduced astrogliosis in very old mice. | |

| T0901317 | Aged APP/PS1 | ~30mg/kg for 40-60 days | Improved cognition with no effect on amyloid plaques. |

These studies collectively suggest that LXR activation can modulate Aβ pathology and improve cognitive function in preclinical models of AD. The mechanisms are thought to involve both enhanced clearance and reduced production of Aβ peptides.

Anti-Inflammatory Effects

Neuroinflammation is a critical component of AD pathogenesis. LXR agonists have been shown to suppress inflammatory responses in the brain. In vitro studies have demonstrated that LXR agonists can inhibit the expression of pro-inflammatory cytokines such as TNFα and IL-6 in microglia.

Proposed Mechanism of Action of this compound in Alzheimer's Disease

Based on its known pharmacology and the broader understanding of LXR biology, the potential mechanism of action of this compound in AD can be illustrated through the following signaling pathway.

Caption: Proposed signaling pathway of this compound in promoting Aβ clearance.

Clinical Development and Challenges

Despite the promising preclinical rationale for LXR agonists in AD, the clinical development of this compound was halted. The Phase 1 study, while demonstrating target engagement, also revealed dose-dependent neurological and/or psychiatric side effects at the two highest doses tested. The specific nature of these adverse events has not been detailed in publicly available reports. This critical finding underscores a significant challenge for the development of LXR agonists for CNS disorders and highlights the need for a better understanding of the on-target and off-target effects of these compounds in the brain.

Experimental Protocols

Detailed experimental protocols for this compound in the context of Alzheimer's disease are not available. However, based on studies with other LXR agonists, a general workflow for preclinical evaluation can be outlined.

Caption: A generalized experimental workflow for preclinical testing of LXR agonists in an AD mouse model.

Conclusion and Future Directions

This compound represents a compelling, albeit challenging, therapeutic candidate for Alzheimer's disease. Its ability to activate LXRβ and upregulate key genes involved in Aβ clearance provides a strong scientific rationale for its investigation. However, the adverse CNS effects observed in the initial clinical trial necessitate a cautious approach.

Future research should focus on:

-

Elucidating the specific nature of the neurological side effects: A thorough investigation into the on-target and off-target effects of this compound in the CNS is crucial to understand the mechanism of toxicity.

-

Developing brain-penetrant LXRβ-selective agonists with improved safety profiles: The therapeutic window for LXR agonists in CNS disorders may be narrow. Designing molecules with greater selectivity for LXRβ and optimized pharmacokinetic properties could minimize peripheral and central side effects.

-

Conducting preclinical studies of this compound in relevant AD models: Despite its clinical termination, preclinical data in AD models would be invaluable for understanding the potential efficacy and safety of this specific compound and for informing the development of next-generation LXR agonists.

References

Early-Stage Investigation of Lxr-623 in Flavivirus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage investigation of Lxr-623, a liver X receptor (LXR) agonist, and its role in the replication of flaviviruses. The content herein is based on the findings from the pivotal study by Mlera et al. (2021), published in Emerging Microbes & Infections, which is the primary source for the data and protocols presented.

Quantitative Data Summary

The antiviral activity of this compound against Powassan virus (POWV) and Zika virus (ZIKV) in SK-N-SH human neuroblastoma cells is summarized below. The data highlights the dose-dependent inhibition of viral replication.

| Virus | Compound | Concentration (µM) | Time Point (hours post-infection) | Viral Titer Reduction (log10) | Cell Line |

| POWV (LB) | This compound | 100 | 72 | >1.0 | SK-N-SH |

| ZIKV (MR766) | This compound | 50 | 72 | ~1.0 | SK-N-SH |

| ZIKV (MR766) | This compound | 100 | 72 | ~2.0 | SK-N-SH |

| ZIKV (Paraiba) | This compound | 50 | 72 | ~1.0 | SK-N-SH |

| ZIKV (Paraiba) | This compound | 100 | 72 | ~1.5 | SK-N-SH |

Note: The viral titer reduction is an approximation based on the graphical data presented in the source publication. For precise values, refer to the original study.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy and mechanism of action of this compound against flaviviruses.

Cell and Virus Culture

-

Cell Line: Human neuroblastoma SK-N-SH cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained at 37°C in a 5% CO2 incubator.

-

Viruses: Powassan virus (POWV) strain LB and Zika virus (ZIKV) strains MR766 and Paraiba were propagated in Vero E6 cells. Viral stocks were harvested when 75-80% cytopathic effect was observed and stored at -80°C. Viral titers were determined by immunofocus assay on Vero E6 cells.

Antiviral Activity Assay

-

SK-N-SH cells were seeded in 24-well plates at a density of 2 x 10^5 cells per well and incubated overnight.

-

The following day, the culture medium was replaced with fresh EMEM containing this compound at various concentrations (e.g., 50 µM, 100 µM) or DMSO as a vehicle control.

-

Cells were then infected with POWV or ZIKV at a multiplicity of infection (MOI) of 0.01.

-

The infected cells were incubated at 37°C.

-

Supernatants were collected at different time points post-infection (e.g., 24, 48, 72 hours).

-

Viral titers in the supernatants were determined by immunofocus assay.

Immunofocus Assay

-

Vero E6 cells were seeded in 96-well plates and grown to confluence.

-

Serial ten-fold dilutions of the virus-containing supernatants were prepared in EMEM.

-

The culture medium was removed from the Vero E6 cells, and the viral dilutions were added to the wells.

-

The plates were incubated for 1 hour at 37°C to allow for virus adsorption.

-

An overlay of EMEM containing 1.2% carboxymethylcellulose was added to each well.

-

The plates were incubated for 3-4 days for ZIKV and 5-6 days for POWV.

-

The overlay was removed, and the cells were fixed with 4% paraformaldehyde.

-

The cells were permeabilized with 0.1% Triton X-100 and blocked with 5% non-fat milk.

-

The cells were incubated with a primary antibody specific for the viral envelope protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The foci of infected cells were visualized by adding an HRP substrate and counted to determine the viral titer.

Cytokine mRNA Expression Analysis

-

SK-N-SH cells were treated with this compound or DMSO and infected with ZIKV as described in the antiviral activity assay.

-

At 48 hours post-infection, total RNA was extracted from the cells using a commercial RNA extraction kit.

-

cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) was performed using specific primers for CXCL10, RANTES (CCL5), and IFN-β1.

-

The relative mRNA expression levels were calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as the internal control.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Caption: Proposed mechanism of this compound antiviral activity.

Caption: General experimental workflow for evaluating this compound.

The Impact of Lxr-623 on Cellular Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lxr-623 is a synthetic, orally bioavailable Liver X Receptor (LXR) agonist that has demonstrated significant effects on cellular lipid metabolism and has been investigated for its therapeutic potential in various diseases, including glioblastoma and atherosclerosis.[1][2][3] As a nuclear receptor agonist, this compound modulates the transcription of a suite of genes involved in cholesterol homeostasis, inflammation, and cellular proliferation.[4] This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks.

Core Mechanism of Action: LXR Activation

This compound functions as a potent agonist for both LXRα and LXRβ, with a preferential affinity for LXRβ.[1] LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and leads to the transcriptional activation of genes primarily involved in reverse cholesterol transport.

Key Quantitative Data: Receptor Affinity and Cellular Potency

The following table summarizes the binding affinity and functional potency of this compound for LXR isoforms and its effects in various cell lines.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 (LXRα) | 179 nM | In vitro binding assay | |

| IC50 (LXRβ) | 24 nM | In vitro binding assay | |

| EC50 (ABCA1 expression) | 0.54 µM | Differentiated THP-1 cells | |

| EC50 (Triglyceride accumulation) | 1 µM | HepG2 cells | |

| EC50 (LXRβ transactivation) | 3.67 µM | HuH7 cells | |

| EC50 (ABCA1 expression in humans) | 526 ng/mL | Healthy human participants | |

| EC50 (ABCG1 expression in humans) | 729 ng/mL | Healthy human participants |

Primary Cellular Pathway: Cholesterol Homeostasis

The most profound and well-documented effect of this compound is its modulation of cholesterol metabolism. By activating LXRs, this compound initiates a series of events that lead to a significant reduction in intracellular cholesterol levels, particularly in cancer cells.

Upregulation of Cholesterol Efflux Transporters

This compound treatment leads to the robust transcriptional upregulation of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. These transporters are crucial for the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoproteins, such as Apolipoprotein A-I (ApoA-I), initiating the process of reverse cholesterol transport.

Downregulation of Cholesterol Uptake

In addition to promoting efflux, this compound also curtails cholesterol uptake by downregulating the Low-Density Lipoprotein Receptor (LDLR). This is achieved through the LXR-mediated induction of the E3 ubiquitin ligase, Inducible Degrader of the LDLR (IDOL), which targets the LDLR for degradation.

Impact on Cancer Cells, Particularly Glioblastoma (GBM)

This compound has shown significant anti-tumor activity, especially in glioblastoma, a disease characterized by dysregulated cholesterol metabolism. GBM cells often exhibit an increased reliance on exogenous cholesterol for their growth and survival.

Induction of Cell Death

By depleting cellular cholesterol through the dual action of inhibiting uptake and promoting efflux, this compound induces substantial cell death in GBM cells. This effect is potent and selective for cancer cells, while normal brain cells, which rely more on endogenous cholesterol synthesis, are largely spared.

In Vivo Efficacy

In preclinical mouse models of GBM, orally administered this compound has been shown to cross the blood-brain barrier, reduce tumor cholesterol levels, induce tumor regression, and prolong survival.

Effects on Gene Expression

The following table details the observed changes in the expression of key genes following this compound treatment in various experimental models.

| Gene | Change in Expression | Cell/Tissue Type | Condition | Reference |

| ABCA1 | Increased | Differentiated THP-1 cells, Human PBMC, Primate blood cells, GBM cells, Cerebral cortex | In vitro & In vivo | |

| ABCG1 | Increased | Human PBMC, Primate blood cells, Cerebral cortex | In vitro & In vivo | |

| LDLR | Decreased | GBM cells | In vitro | |

| IDOL | Increased | GBM cells, Cerebral cortex | In vitro & In vivo | |

| SREBF1 (SREBP1c) | Suppressed | Primate liver | In vivo | |

| FAS | Suppressed | Primate liver | In vivo | |

| CYP7A1 | Suppressed | Primate liver | In vivo | |

| CXCL10 | Increased | SK-N-SH cells (ZIKV infected) | In vitro | |

| RANTES | Increased | SK-N-SH cells (ZIKV infected) | In vitro | |

| IFNβ1 | Increased | SK-N-SH cells (ZIKV infected) | In vitro |

Antiviral Effects

Recent studies have highlighted a novel role for this compound in restricting the replication of flaviviruses, such as Powassan virus (POWV) and Zika virus (ZIKV).

Mechanisms of Viral Restriction

The antiviral activity of this compound is thought to be multifactorial:

-